
3-Methylmorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylmorpholine-3-carboxylic acid is a chemical compound with the molecular formula C6H11NO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. The compound is known for its unique structural features, which include a morpholine ring substituted with a carboxylic acid group and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylmorpholine-3-carboxylic acid typically involves the cyclization of amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions. For instance, starting from 1,2-amino alcohols, the compound can be synthesized through a series of reactions involving coupling with α-haloacid chlorides, followed by cyclization and reduction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid-phase synthesis and transition metal catalysis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Morpholine: A parent compound with a similar structure but without the carboxylic acid and methyl groups.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
3-Methylmorpholine: A compound with a methyl group on the morpholine ring but lacking the carboxylic acid group.
Uniqueness: 3-Methylmorpholine-3-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group on the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
3-methylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9)4-10-3-2-7-6/h7H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
SHCBJTXLTBRKHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCCN1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B8764892.png)




![6-[(2-Oxopropyl)amino]pyridine-3-carboxylic acid](/img/structure/B8764936.png)
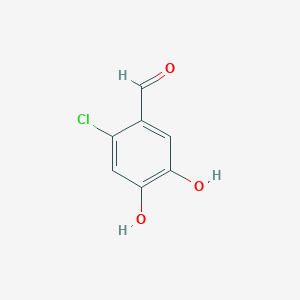
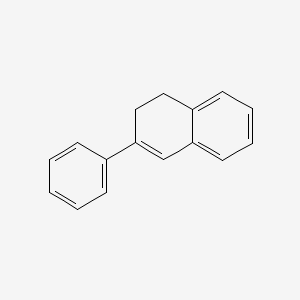
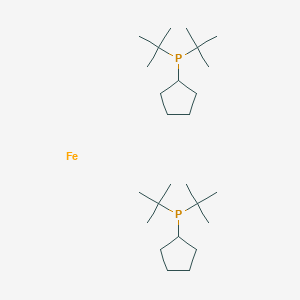
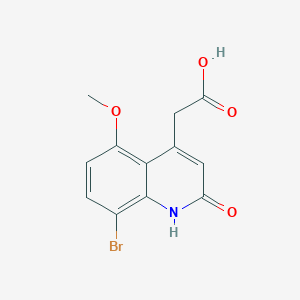
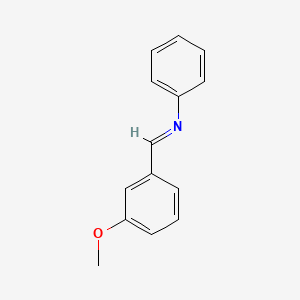
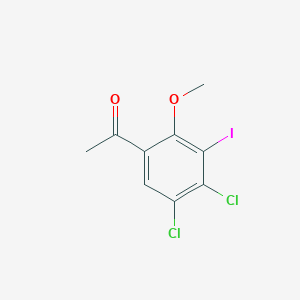
![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)
